2-Bromo-3-chloronaphthalene
Overview
Description
2-Bromo-3-chloronaphthalene is a halogenated derivative of naphthalene, characterized by the presence of bromine and chlorine atoms at the second and third positions, respectively. This compound has the molecular formula C10H6BrCl and a molecular weight of 241.51 g/mol . It belongs to the family of halogenated naphthalenes, which are known for their diverse applications in organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-chloronaphthalene typically involves the halogenation of naphthalene derivatives. One common method is the bromination of 3-chloronaphthalene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These methods ensure high yield and purity of the product while minimizing the formation of by-products. The use of advanced purification techniques such as recrystallization and chromatography further enhances the quality of the final compound .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-chloronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Oxidation and Reduction: The compound can undergo oxidation to form naphthoquinones or reduction to yield dihydronaphthalenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 2-methoxy-3-chloronaphthalene or 2-amino-3-chloronaphthalene.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Oxidation Products: Naphthoquinones.
Reduction Products: Dihydronaphthalenes.
Scientific Research Applications
2-Bromo-3-chloronaphthalene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-3-chloronaphthalene involves its interaction with specific molecular targets and pathways. In substitution reactions, the compound acts as an electrophile, facilitating the replacement of halogen atoms by nucleophiles. In coupling reactions, it participates in the formation of carbon-carbon bonds through palladium-catalyzed processes . The exact molecular targets and pathways depend on the specific reaction and application .
Comparison with Similar Compounds
- 2-Bromo-1-chloronaphthalene
- 2-Bromo-4-chloronaphthalene
- 2-Bromo-3-fluoronaphthalene
- 2-Bromo-3-iodonaphthalene
Comparison: 2-Bromo-3-chloronaphthalene is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to other halogenated naphthalenes, it offers distinct advantages in selective substitution and coupling reactions. Its unique properties make it a valuable compound in organic synthesis and industrial applications .
Properties
IUPAC Name |
2-bromo-3-chloronaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrCl/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEGSRIJXCCEST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30504324 | |
Record name | 2-Bromo-3-chloronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30504324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71436-67-4 | |
Record name | 2-Bromo-3-chloronaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71436-67-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-3-chloronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30504324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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